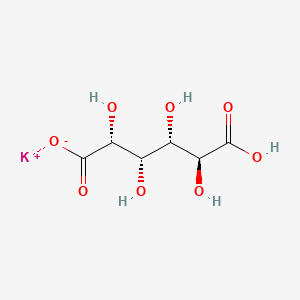
Potassium bisaccharate
Übersicht
Beschreibung
D-Saccharic acid potassium salt, also known as potassium bisaccharate, is a white crystalline compound with the molecular formula C6H9KO8 and a molecular weight of 248.23 g/mol . It is an endogenous metabolite found in plants and animals and is produced by the chemical oxidation of glucose with nitric acid . This compound is known for its cholesterol-lowering and chemotherapeutic properties, as well as its antimutagenic activity .
Wissenschaftliche Forschungsanwendungen
Kaliumsalz der D-Saccharinsäure hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Reagenz in verschiedenen chemischen Reaktionen und Syntheseprozessen eingesetzt.
5. Wirkmechanismus
Kaliumsalz der D-Saccharinsäure entfaltet seine Wirkungen durch verschiedene Mechanismen:
Cholesterinsenkung: Es interferiert mit der Absorption und dem Stoffwechsel von Cholesterin im Körper, was zu einem verringerten Cholesterinspiegel führt.
Chemotherapeutische Eigenschaften: Es wurde gezeigt, dass die Verbindung das Wachstum bestimmter Krebszellen hemmt, obwohl die genauen molekularen Ziele und Wege, die beteiligt sind, noch untersucht werden.
Antimutagene Aktivität: Es trägt zur Reduzierung der Mutationsrate in Zellen bei und schützt so vor genetischen Schäden.
Ähnliche Verbindungen:
Kaliumsalz der D-Gluconsäure: Ähnlich in Struktur und Eigenschaften, wird in verschiedenen biochemischen Anwendungen eingesetzt.
Calcium-D-Saccharat: Ein weiteres Salz der D-Saccharinsäure, das für ähnliche Zwecke verwendet wird.
Kalium-D-Gluconat: Teilt ähnliche chemische Eigenschaften und Anwendungen.
Einzigartigkeit: Kaliumsalz der D-Saccharinsäure ist einzigartig aufgrund seiner spezifischen Kombination aus cholesterinsenkenden, chemotherapeutischen und antimutagenen Eigenschaften. Seine Fähigkeit, verschiedene chemische Reaktionen einzugehen, und seine breite Palette an Anwendungen in verschiedenen Bereichen machen es zu einer wertvollen Verbindung für die wissenschaftliche Forschung und den industriellen Einsatz .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Potassium bisaccharate, also known as D-Glucaric acid monopotassium salt, is a derivative of glucose after oxidation . It is present in plants and animals . The primary targets of this compound are the biochemical pathways involving glucuronic acid cycles and their associated metabolic processes .
Mode of Action
This compound is the potassium salt form of saccharic acid . It plays a crucial role in the regulation of potassium homeostasis in the body . All cells possess a ubiquitous Na-K ATPase exchanger, which pumps Na out of and K into the cell, leading to a K gradient across the cell membrane . This gradient is partially responsible for maintaining the membrane potential .
Biochemical Pathways
This compound is extensively used in research focused on biochemical pathways involving glucuronic acid cycles and their associated metabolic processes . It is pivotal for investigating the role of glucuronic acid pathways in detoxification processes where toxins and drugs are metabolized into more water-soluble compounds for excretion .
Pharmacokinetics
It is known that potassium plays a critical role in maintaining cellular function . Disturbances of potassium levels increase susceptibility to cardiac arrhythmia, drug toxicities, and sudden cardiac death . These abnormalities are of particular concern in patients with heart failure .
Result of Action
The action of this compound results in the regulation of potassium homeostasis in the body . It helps in elucidating the enzyme-mediated transformations that glucuronic acid undergoes, which are crucial for understanding various metabolic diseases and conditions related to the excretory system of organisms .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of other ions in the environment can affect the efficiency of the Na-K ATPase exchanger . Additionally, the pH of the solution can influence the solubility of this compound .
Biochemische Analyse
Biochemical Properties
Potassium bisaccharate plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of D-Glucaro-1,4-lactone Monohydrate, an anticancer agent . It interacts with various enzymes, proteins, and other biomolecules. For instance, D-saccharic acid, a component of this compound, is known to lower cholesterol and has chemotherapeutic properties . It also exhibits antimutagenic activity, making it a valuable compound in biochemical research and applications.
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in cell function, including alterations in metabolic pathways and enzyme activities. For example, this compound’s role in lowering cholesterol and its chemotherapeutic properties suggest its impact on cellular metabolism and gene expression related to these processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interaction with enzymes involved in cholesterol metabolism and its chemotherapeutic properties indicate its ability to modulate enzyme activities and gene expression . These interactions are crucial for understanding the compound’s mechanism of action in various biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability, degradation, and long-term effects on cellular function are important considerations. This compound is hygroscopic and should be stored under inert atmosphere conditions to maintain its stability . Studies have shown that the compound’s effects on cellular function can vary depending on its stability and degradation over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can have threshold effects, with higher doses potentially leading to toxic or adverse effects . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to cholesterol metabolism and chemotherapeutic processes. The compound interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels . These interactions are essential for understanding the compound’s role in biochemical processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement and localization within cells . These interactions are crucial for understanding how the compound accumulates and exerts its effects in different cellular compartments.
Subcellular Localization
This compound’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its role in various biochemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: D-Saccharic acid potassium salt can be synthesized by reacting gluconic acid with potassium hydroxide. The reaction occurs in an aqueous solution at a temperature of 60-80°C. The resulting solution is then concentrated and allowed to crystallize, resulting in potassium bisaccharate crystals .
Industrial Production Methods: The industrial production of D-Saccharic acid potassium salt involves the chemical oxidation of glucose with nitric acid. This method is efficient and yields a high purity product .
Types of Reactions:
Reduction: It can be reduced to form various derivatives, such as 3-iodoadipic acid, under specific conditions.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Nitric acid is commonly used for the oxidation of glucose to produce D-Saccharic acid potassium salt.
Major Products Formed:
3-Iodoadipic Acid: Formed by the reduction of D-Saccharic acid potassium salt.
Adipic Acid and 3-Hydroxyadipic Acid: These can be further derived from 3-iodoadipic acid.
Vergleich Mit ähnlichen Verbindungen
D-Gluconic Acid Potassium Salt: Similar in structure and properties, used in various biochemical applications.
Calcium D-Saccharate: Another salt of D-Saccharic acid, used for similar purposes.
Potassium D-Gluconate: Shares similar chemical properties and applications.
Uniqueness: D-Saccharic acid potassium salt is unique due to its specific combination of cholesterol-lowering, chemotherapeutic, and antimutagenic properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use .
Eigenschaften
IUPAC Name |
potassium;2,3,4,5,6-pentahydroxy-6-oxohexanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O8.K/c7-1(3(9)5(11)12)2(8)4(10)6(13)14;/h1-4,7-10H,(H,11,12)(H,13,14);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYZGUWQNIEQMH-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(=O)[O-])O)O)(C(C(=O)O)O)O.[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9KO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to off-white powder; [GFS Chemicals MSDS] | |
| Record name | Potassium hydrogen glucarate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16823 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
576-42-1 | |
| Record name | Potassium hydrogen saccharate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.549 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2,3,4,5,5,6-Heptachlorobicyclo[2.2.1]hept-2-ene](/img/structure/B1260069.png)

![Potassium;2-butyl-5-methylsulfanyl-3-[[4-[2-(propylcarbamoylsulfamoyl)phenyl]phenyl]methyl]imidazole-4-carboxylate](/img/structure/B1260071.png)
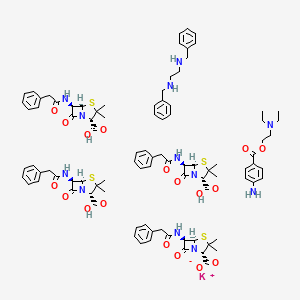
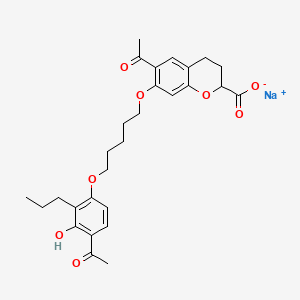
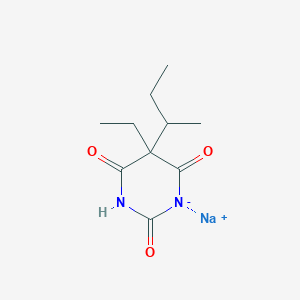
![2-[[4-(1-Pyrrolidinyl)-6-[2-(trifluoromethoxy)anilino]-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1260076.png)
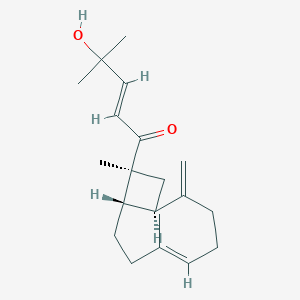



![N-[4-[(3-chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-2-Butenamide](/img/structure/B1260087.png)

![(10S,13S)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1260090.png)
